2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid

pKa Acidity Gem-difluoro effect

2,2-Difluoro-3-methylenecyclobutanecarboxylic acid (CAS 697-55-2; molecular formula C₆H₆F₂O₂, MW 148.11) is a gem-difluorinated cyclobutane carboxylic acid bearing an exocyclic methylene group. First reported by Knoth and Coffman in 1960 via cycloaddition of fluorinated olefins, this compound combines the conformational rigidity of a four-membered carbocycle with the strong electron-withdrawing effect of the geminal CF₂ moiety and the synthetic versatility of a pendant olefin.

Molecular Formula C6H6F2O2
Molecular Weight 148.11 g/mol
Cat. No. B12850498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid
Molecular FormulaC6H6F2O2
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC=C1CC(C1(F)F)C(=O)O
InChIInChI=1S/C6H6F2O2/c1-3-2-4(5(9)10)6(3,7)8/h4H,1-2H2,(H,9,10)
InChIKeyZTLOBFLEMWWAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid – A Gem-Difluorinated Cyclobutane Building Block for Medicinal Chemistry and Materials Science Procurement


2,2-Difluoro-3-methylenecyclobutanecarboxylic acid (CAS 697-55-2; molecular formula C₆H₆F₂O₂, MW 148.11) is a gem-difluorinated cyclobutane carboxylic acid bearing an exocyclic methylene group . First reported by Knoth and Coffman in 1960 via cycloaddition of fluorinated olefins, this compound combines the conformational rigidity of a four-membered carbocycle with the strong electron-withdrawing effect of the geminal CF₂ moiety and the synthetic versatility of a pendant olefin [1]. The gem-difluorocyclobutane core is recognized as a valuable structural element in medicinal chemistry, serving as a bioisostere that can modulate acidity, lipophilicity, and metabolic stability relative to non-fluorinated analogs [2].

Why 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid Cannot Be Replaced by Non-Fluorinated or Saturated Cyclobutane Analogs


Generic substitution fails because the target compound occupies a unique intersection of three critical structural features—geminal difluorination, exocyclic methylene unsaturation, and the cyclobutane carboxylic acid scaffold—that collectively govern acidity, lipophilicity, conformational geometry, metabolic stability, and downstream synthetic utility [1]. The non-fluorinated analog 3-methylenecyclobutanecarboxylic acid (predicted pKa ~4.52) lacks the acidifying and metabolic-stabilizing effect of the CF₂ group, while the saturated 2,2-difluorocyclobutanecarboxylic acid (predicted pKa ~3.29) lacks the olefinic handle required for cycloaddition, cross-coupling, and spiro-fusion reactions . The regioisomeric 3,3-difluorocyclobutanecarboxylic acid (predicted pKa ~3.63) places the fluorine atoms at a different ring position, altering exit vector geometry and electronic distribution relative to the carboxylic acid group [2]. These differences are not incremental but categorical, making direct interchange among analogs scientifically unsound without re-optimization of the downstream synthetic route or biological SAR.

Quantitative Differentiation Evidence for 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid Versus Closest Analogs


Carboxylic Acid pKa Lowering by Gem-Difluoro Substitution: Target Compound Class vs. Non-Fluorinated and Regioisomeric Analogs

The geminal CF₂ group exerts a strong inductive electron-withdrawing effect that significantly acidifies the carboxylic acid. While experimental pKa data for the exact target compound (2,2-difluoro-3-methylenecyclobutanecarboxylic acid) have not been reported in isolation, the class-level effect is well-established: 2,2-difluorocyclobutanecarboxylic acid has a predicted pKa of 3.29 ± 0.40, compared to 4.79 (experimental, 25 °C) for the parent non-fluorinated cyclobutanecarboxylic acid . The non-fluorinated 3-methylenecyclobutanecarboxylic acid has a predicted pKa of 4.52 ± 0.20 . The 3,3-difluoro regioisomer has a predicted pKa of 3.63 ± 0.40 . Thus, 2,2-gem-difluorination lowers the pKa by approximately 1.2–1.5 units relative to the non-fluorinated analog, and the 2,2-substitution pattern confers greater acidification than the 3,3-pattern (ΔpKa ≈ 0.34 units). This enhanced acidity directly impacts salt formation, solubility-pH profiles, and receptor binding electrostatics [1].

pKa Acidity Gem-difluoro effect Physicochemical properties Drug design

Exocyclic Methylene Group as a Synthetic Handle: Differentiation from Saturated 2,2-Difluorocyclobutanecarboxylic Acid

The exocyclic methylene group of the target compound enables catalytic [1+2] cycloaddition reactions with diazoacetic and diazophosphonic esters to generate spiro[2.3]hexane amino acids—conformationally rigid analogs of γ-aminobutyric acid (GABA) [1]. The non-fluorinated 3-methylenecyclobutanecarboxylic acid has been explicitly demonstrated to undergo this transformation to yield 5-aminospiro[2.3]hexanecarboxylic and 5-aminospiro[2.3]hexanephosphonic acids via a three-step sequence involving cycloaddition and modified Curtius rearrangement [2]. The saturated analog 2,2-difluorocyclobutanecarboxylic acid (lacking the exocyclic olefin) is structurally incapable of participating in this cycloaddition manifolds, representing an absolute functional divergence that cannot be bridged by reaction condition optimization [3].

Cycloaddition Spiro compounds Conformationally restricted amino acids GABA analogs Olefin functionalization

Lipophilicity Modulation: Class-Level LogP Shift of Fluorinated vs. Non-Fluorinated Cyclobutane Carboxylic Acids

Gem-difluorination of cyclobutane carboxylic acids can alter lipophilicity (LogP) in a position-dependent manner. The measured LogP for 2,2-difluorocyclobutanecarboxylic acid is 1.12, compared to ~1.00 for the non-fluorinated parent cyclobutanecarboxylic acid (ΔLogP ≈ +0.12) . However, the comprehensive study by Holovach et al. (2022) demonstrates that for cyclobutane derivatives, gem-difluorination resulted in slightly decreased LogP for certain positioning, with more complex trends governed by ring size, fluorine position, and functional group nature [1]. The exocyclic methylene group in the target compound introduces additional polarity that may partially offset the lipophilicity increase from fluorine substitution. Importantly, this nuanced LogP profile distinguishes the target from both the saturated 2,2-difluorocyclobutanecarboxylic acid (no olefin contribution) and the non-fluorinated 3-methylene analog (no CF₂ contribution), making direct LogP extrapolation unreliable [2].

LogP Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Metabolic Stability Enhancement by Gem-Difluorination: Blocking CYP450-Mediated Oxidation at the Cyclobutane Ring

Gem-difluorination of the cyclobutane ring is proposed to reduce susceptibility to metabolic oxidation by blocking sites of CYP450-mediated hydroxylation [1]. Holovach et al. (2022) systematically demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability (measured as intrinsic clearance, CLint) of model cycloalkane derivatives compared to their non-fluorinated counterparts [2]. While direct CLint data for 2,2-difluoro-3-methylenecyclobutanecarboxylic acid have not been reported, Enamine Ltd. has noted that gem-difluorinated cyclobutyl analogs can show lower susceptibility to metabolic oxidation and major improvements in metabolic stability compared to non-fluorinated cyclobutyl rings [3]. The exocyclic methylene group in the target compound may itself be a metabolic soft spot, but the adjacent CF₂ group could electronically deactivate the allylic position toward oxidative metabolism—a hypothesis that remains to be experimentally validated.

Metabolic stability Intrinsic clearance CYP450 Oxidative metabolism Fluorine blocking effect

Conformational and Exit Vector Geometry: 2,2-Difluoro vs. 3,3-Difluoro Substitution Pattern Alters Three-Dimensional Pharmacophore Orientation

X-ray crystallographic data for 2,2- and 3,3-difluorocyclobutanamines reveal distinct three-dimensional molecular geometries as quantified by exit vector plot analysis [1]. The 2,2-difluoro substitution pattern produces a different spatial orientation of the substituent vectors (amine or carboxylic acid exit trajectories) compared to the 3,3-difluoro isomer. While the Chernykh et al. (2019) study analyzed amines rather than the carboxylic acid derivatives directly, the geometric differences are scaffold-inherent and transfer to the acid series [2]. The exocyclic methylene group in the target compound adds a further conformational constraint (sp² hybridization at C3) that rigidifies the cyclobutane ring and locks the C3 substituent into a defined orientation, unlike the freely rotating C–H bonds in saturated analogs [3].

Exit vector analysis X-ray crystallography Conformational restriction Scaffold geometry Structure-based design

Procurement-Driven Application Scenarios for 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid


Conformationally Rigid GABA Aminotransferase (GABA-AT) Inhibitor Development

The target compound serves as a key precursor for designing difluoro-substituted, conformationally restricted vigabatrin analogs targeting GABA-AT. Pan et al. (2003) demonstrated that incorporating geminal fluorine atoms adjacent to an exocyclic double bond in a cyclobutane scaffold produced a potent time-dependent GABA-AT inhibitor (compound 14) that retained inhibitory activity even in the presence of 2-mercaptoethanol—a condition under which the non-fluorinated analog (compound 6) lost activity [1]. The combination of 2,2-gem-difluoro and 3-methylene groups in a single cyclobutane carboxylic acid building block provides both the electronic activation (lowered pKa of the derived amine/acid for PLP cofactor interaction) and the conformational rigidity required for mechanism-based enzyme inactivation [2].

Synthesis of Spiro[2.3]hexane Amino Acids as Conformationally Restricted GABA Analogs

The exocyclic methylene group enables catalytic [1+2] cycloaddition with diazo esters to construct spiro[2.3]hexane scaffolds—conformationally locked analogs of GABA used to probe GABA receptor subtype selectivity [1]. The non-fluorinated 3-methylenecyclobutanecarboxylic acid has been validated for this transformation (Yashin et al., 2017), and the 2,2-difluoro variant offers additional advantages: the electron-withdrawing CF₂ group may modulate the cycloaddition regioselectivity and the acid-base properties of the resulting spiro amino acids, potentially yielding derivatives with altered CNS penetration and target binding kinetics [2].

Ferroelectric Liquid Crystal Component with Enhanced Chemical Stability

Cyclobutanecarboxylic acid derivatives bearing fluorine substituents are disclosed in patent US5545747 as components of ferroelectric liquid crystalline compositions with excellent chemical stability [1]. The gem-difluoro substitution increases the oxidative and thermal stability of the cyclobutane ring, while the exocyclic methylene provides a point of structural diversification for tuning mesophase behavior. The target compound's combination of fluorination and unsaturation is explicitly within the general structural claims of this and related liquid crystal patents, positioning it as a specialty intermediate for advanced display material formulations [2].

Minisci-Type Radical C–H Functionalization for Heterocycle-Difluorocyclobutyl Conjugation

Gem-difluorinated cyclobutyl carboxylic acids have been demonstrated as effective radical precursors in parallel Minisci reactions with electron-deficient heterocycles, yielding better product yields than the corresponding trifluoroborate building blocks in most cases (Holovach et al., ACS Organic & Inorganic Au, 2024) [1]. The target compound's carboxylic acid functionality directly enables this late-stage diversification strategy without requiring pre-activation to the trifluoroborate, and the exocyclic methylene remains available for orthogonal functionalization, offering a dual-handle building block for convergent medicinal chemistry synthesis [2].

Quote Request

Request a Quote for 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.